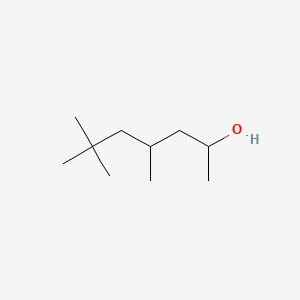

4,6,6-Trimethylheptan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51079-79-9 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

4,6,6-trimethylheptan-2-ol |

InChI |

InChI=1S/C10H22O/c1-8(6-9(2)11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |

InChI Key |

FHQUDZUTAZYJRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)O)CC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4,6,6-Trimethylheptan-2-ol

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4,6,6-trimethylheptan-2-ol. Due to the limited availability of experimentally determined data for this specific branched alcohol, this document combines computed property values from established chemical databases with generalized experimental protocols for the characterization of alcohols. This approach offers a foundational understanding for researchers and professionals in drug development and other scientific fields who may be working with this or structurally related compounds.

Chemical Identity and Structure

This compound is a secondary alcohol with a branched nonane backbone. Its structure consists of a heptane chain with methyl groups at positions 4 and 6, and a hydroxyl group at position 2. The presence of the hydroxyl group defines it as an alcohol and is the primary determinant of its chemical reactivity.

Below is a diagram illustrating the relationship between the compound's name, its structural formula, and its classification.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H22O | PubChem |

| Molecular Weight | 158.28 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 51079-79-9 | NIST WebBook |

| XLogP3-AA (LogP) | 3.4 | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 135 | PubChem |

Note: The LogP value suggests that this compound is more soluble in nonpolar solvents than in water. As the carbon chain length of an alcohol increases, its solubility in water generally decreases.

Experimental Protocols for Property Determination

While specific experimental data for this compound is lacking, the following are detailed, standard methodologies for determining the key physical properties of a high molecular weight liquid alcohol.

The boiling point is a critical physical constant for the characterization and purification of liquids.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: Place a known volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise, and upon reaching the condenser, it will cool and liquefy, collecting in the receiving flask.

-

Data Recording: Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point of the substance.

Density is a fundamental physical property that can be used to identify a substance and assess its purity.

Methodology: Pycnometer Method

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water and weigh it to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume at a given temperature.

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer, then fill it with this compound and weigh it.

-

Calculation: The density is calculated by dividing the mass of the alcohol by the volume of the pycnometer.

The solubility of a compound in various solvents is crucial for its application in formulations and reactions.

Methodology: Visual Miscibility Test

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane).

-

Sample Addition: To a test tube containing a known volume of the solvent (e.g., 1 mL), add a small, measured amount of this compound (e.g., 0.1 mL).

-

Observation: Vigorously shake the test tube and observe if the alcohol dissolves completely. If it does, continue adding the alcohol in small increments until it no longer dissolves.

-

Classification: The solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, more advanced techniques like UV-Vis spectroscopy or chromatography would be required.

The following diagram outlines the general workflow for the experimental determination of these key physical properties.

Spectroscopic and Analytical Data

Specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound are not available in public databases. However, the expected spectral features can be predicted based on its structure.

-

Infrared (IR) Spectroscopy: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations would appear around 2850-3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be complex due to the branched structure. A signal corresponding to the proton on the carbon bearing the hydroxyl group (C2) would be expected, as well as distinct signals for the various methyl and methylene protons.

-

¹³C NMR: Ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the hydroxyl group would appear in the downfield region typical for alcohols (around 60-80 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water and cleavage adjacent to the alcohol group.

Biological Activity and Signaling Pathways

There is currently no published information to suggest that this compound has any specific biological activity or is involved in any known signaling pathways. Compounds of this nature are typically evaluated for their potential as solvents, intermediates in chemical synthesis, or as components in fragrance formulations. Without evidence of biological interaction, the creation of a signaling pathway diagram is not applicable.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

-

Fire Safety: Keep away from open flames and sources of ignition, as alcohols are flammable.

-

Storage: Store in a tightly sealed container in a cool, dry place.

This guide serves as a foundational resource for understanding the chemical properties of this compound. Further experimental investigation is necessary to fully characterize this compound.

An In-depth Technical Guide to 4,6,6-Trimethylheptan-2-ol (CAS: 51079-79-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6,6-trimethylheptan-2-ol (CAS: 51079-79-9), a branched decyl alcohol. Due to the limited publicly available experimental data on this specific isomer, this document also includes a comparative analysis with its structural isomer, 2,4,6-trimethylheptan-4-ol, for which some experimental data is available. This guide covers physicochemical properties, a proposed synthesis pathway, and a discussion of potential research avenues. The information is presented to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a secondary alcohol with the chemical formula C₁₀H₂₂O. Its structure features a heptane backbone with methyl groups at positions 4 and 6, and a hydroxyl group at position 2. The presence of multiple chiral centers suggests the existence of several stereoisomers. Currently, there is a notable scarcity of published experimental research on this compound, limiting the availability of detailed biological and toxicological data. This guide aims to consolidate the available information and provide a framework for future investigation.

Physicochemical Properties

The known physicochemical properties of this compound are primarily derived from computational models. These properties are summarized in the table below. For comparative purposes, available data for the isomer 2,4,6-trimethylheptan-4-ol is also included.

| Property | This compound (CAS: 51079-79-9) | 2,4,6-Trimethylheptan-4-ol (CAS: 60836-07-9) | Data Type |

| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O | --- |

| Molecular Weight | 158.28 g/mol | 158.2811 g/mol | --- |

| IUPAC Name | This compound | 2,4,6-trimethylheptan-4-ol | --- |

| XLogP3-AA | 3.4 | 3.2 | Computed |

| Hydrogen Bond Donor Count | 1 | 1 | Computed |

| Hydrogen Bond Acceptor Count | 1 | 1 | Computed |

| Rotatable Bond Count | 5 | 4 | Computed |

| Boiling Point | Not available | Not available | Experimental |

| Melting Point | Not available | Not available | Experimental |

| Density | Not available | Not available | Experimental |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

While no specific experimental protocol for the synthesis of this compound has been published, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common method for the synthesis of secondary alcohols is the Grignard reaction, which involves the reaction of a Grignard reagent with an aldehyde.

Proposed Reaction: The synthesis could be achieved by reacting isobutyraldehyde with 3,3-dimethylbutylmagnesium bromide.

Case Study: Synthesis of 2,4,6-Trimethylheptan-4-ol

A synthesis for the structural isomer, 2,4,6-trimethylheptan-4-ol, has been reported in the literature, providing a tangible experimental example.

Reference: Tetrahedron Letters, 17, p. 2201, 1976.

Reaction: The synthesis of 2,4,6-trimethylheptan-4-ol can be achieved via the Grignard reaction between ethyl acetate and isobutylmagnesium bromide.

Experimental Protocol (General Outline):

-

Preparation of Grignard Reagent: Isobutylmagnesium bromide is prepared by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Grignard Reaction: The prepared Grignard reagent is then slowly added to a solution of ethyl acetate in anhydrous diethyl ether at a low temperature (e.g., 0 °C).

-

Quenching and Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield 2,4,6-trimethylheptan-4-ol.

An In-depth Technical Guide to the Solubility of 4,6,6-Trimethylheptan-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,6,6-trimethylheptan-2-ol, a branched decyl alcohol. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical principles governing its solubility, expected trends in various organic solvents, and detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound is a C10 alcohol with the chemical formula C10H22O.[1][2] Its structure, featuring a hydroxyl group and a branched alkyl chain, dictates its solubility behavior. The hydroxyl group is capable of hydrogen bonding, imparting some polar character, while the long, branched alkyl chain is nonpolar and contributes to its miscibility with hydrophobic solvents.[3] The interplay of these features determines its solubility in a given organic solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound possesses both a polar hydroxyl group and a nonpolar hydrocarbon chain, making it an amphiphilic molecule.

Factors Influencing the Solubility of this compound:

-

Polarity: The polarity of the solvent will play a crucial role. Solvents with some degree of polarity that can interact with the hydroxyl group without being repelled by the large alkyl chain are likely to be good solvents.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will influence its interaction with the hydroxyl group of the alcohol.

-

Dispersion Forces: The nonpolar alkyl chain will interact with solvents primarily through London dispersion forces.

-

Molecular Size and Shape: The branched structure of this compound may affect how it packs with solvent molecules, influencing solubility.

Expected Solubility in Common Organic Solvents

While specific quantitative data is unavailable, we can predict the qualitative solubility of this compound in various classes of organic solvents. The following table summarizes these expectations.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar, Aprotic | Hexane, Heptane, Toluene, Benzene | High | The long, nonpolar alkyl chain of this compound will have strong van der Waals interactions with nonpolar solvents. |

| Polar, Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | These solvents can interact with the hydroxyl group via dipole-dipole interactions. Their hydrocarbon portions will interact favorably with the alkyl chain of the solute. |

| Polar, Protic | Methanol, Ethanol, Propanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, allowing for strong interactions with the hydroxyl group of this compound. The shorter-chain alcohols will be more effective solvents. |

| Highly Polar, Protic | Water | Very Low | The large, nonpolar alkyl chain will dominate, leading to very limited solubility in water, a highly polar and strongly hydrogen-bonded solvent.[4] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols are widely used for determining the solubility of liquid solutes in organic solvents.

4.1. Isothermal Shake-Flask Method

This gravimetric method is a reliable and commonly used technique for determining equilibrium solubility.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed at a constant temperature until the undissolved solute has completely separated, either by settling or centrifugation.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any undissolved solute.

-

Quantification: The amount of this compound in the sampled solution is determined. This can be done by evaporating the solvent and weighing the residual solute, or by using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is calculated and expressed in units such as g/100 mL, mol/L, or mole fraction.

4.2. Synthetic Method by Turbidity Measurement

This method involves observing the temperature at which a solution of known composition becomes turbid upon cooling or clear upon heating.

Methodology:

-

Preparation of a Solution of Known Composition: A precise amount of this compound is added to a known amount of the solvent in a sealed tube.

-

Heating: The mixture is heated slowly with constant stirring until a clear, homogeneous solution is formed.

-

Cooling and Observation: The solution is then cooled slowly while being monitored by a light source and a detector. The temperature at which the first sign of turbidity appears (the cloud point) is recorded as the saturation temperature for that specific composition.

-

Data Analysis: By repeating this process for several different compositions, a solubility curve can be constructed.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Hexane | 25 | Experimental Value | Calculated Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value | Calculated Value |

Visualizations

6.1. Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the isothermal shake-flask method.

6.2. Signaling Pathway of Solubility Factors

The diagram below illustrates the key molecular interactions that govern the solubility of this compound in an organic solvent.

References

Synthesis of 4,6,6-Trimethylheptan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two primary synthetic pathways for the production of 4,6,6-trimethylheptan-2-ol, a secondary alcohol with potential applications in various chemical and pharmaceutical research domains. The synthesis routes discussed are the reduction of 4,6,6-trimethylheptan-2-one and the Grignard reaction between isovaleraldehyde and a tert-butylmagnesium halide. This document offers detailed experimental protocols, quantitative data where available, and visualizations of the chemical transformations.

Core Synthesis Pathways

Two principal methods for the synthesis of this compound are outlined below. Each pathway offers distinct advantages and considerations in terms of starting materials, reaction conditions, and potential yield.

Pathway 1: Reduction of 4,6,6-Trimethylheptan-2-one

This pathway involves the reduction of the corresponding ketone, 4,6,6-trimethylheptan-2-one, to the secondary alcohol. This transformation can be achieved through various reducing agents, with sodium borohydride (NaBH₄) being a common and versatile choice for its selectivity and mild reaction conditions. Catalytic hydrogenation represents an alternative reduction method.

Experimental Protocol: Reduction with Sodium Borohydride

The following protocol is a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride and can be adapted for the synthesis of this compound.

-

Dissolution: Dissolve 4,6,6-trimethylheptan-2-one in a suitable protic solvent, such as methanol or ethanol, in an Erlenmeyer flask.

-

Cooling: Cool the solution in an ice bath to control the exothermic reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled solution with continuous stirring. The molar ratio of NaBH₄ to the ketone is typically 1:4, as each hydride ion can reduce one ketone molecule. In practice, a slight excess of NaBH₄ may be used to ensure complete conversion.

-

Reaction: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) with continuous stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1 M HCl).

-

Extraction: Extract the product from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane.

-

Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or column chromatography to obtain pure this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | 4,6,6-trimethylheptan-2-one |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Typical Reaction Time | 30 - 60 minutes |

| Typical Yield | >80% (estimated) |

| Purity | High after purification |

Catalytic Hydrogenation

Alternatively, the reduction can be performed via catalytic hydrogenation. This method involves reacting the ketone with hydrogen gas in the presence of a metal catalyst.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: Suspend a catalyst, such as platinum on carbon (Pt/C) or Raney nickel, in a suitable solvent (e.g., ethanol, ethyl acetate) within a hydrogenation vessel.

-

Addition of Substrate: Add 4,6,6-trimethylheptan-2-one to the vessel.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) and agitate the mixture at a specific temperature until the reaction is complete.

-

Work-up: Filter off the catalyst and remove the solvent to isolate the product.

Quantitative Data

Specific yield and purity data for the catalytic hydrogenation of 4,6,6-trimethylheptan-2-one are not available in the searched literature. However, catalytic hydrogenation is generally a very efficient method for ketone reduction, often providing high yields and purity.

| Parameter | Value |

| Starting Material | 4,6,6-trimethylheptan-2-one |

| Reagents | Hydrogen Gas (H₂), Catalyst (e.g., Pt/C) |

| Typical Conditions | Elevated pressure and temperature |

| Typical Yield | High (estimated) |

| Purity | High after catalyst removal |

Reaction Pathway Diagram

4,6,6-Trimethylheptan-2-ol: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6,6-Trimethylheptan-2-ol is a branched decyl alcohol with the chemical formula C10H22O.[1] Its structure consists of a heptane backbone with methyl groups at positions 4, 6, and 6, and a hydroxyl group at position 2. This compound is also known by its CAS Registry Number 51079-79-9.[1] While its basic chemical properties are documented in several chemical databases, a comprehensive review of publicly available literature reveals a notable scarcity of in-depth experimental research on this specific molecule. This guide summarizes the currently available data and highlights the significant gaps in the scientific literature.

Chemical and Physical Properties

Quantitative experimental data for this compound is limited. The majority of available information is based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C10H22O | PubChem[2], NIST[1] |

| Molecular Weight | 158.28 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 51079-79-9 | NIST[1] |

| XLogP3-AA (Predicted) | 3.4 | PubChem[2] |

Synthesis and Experimental Protocols

A detailed, experimentally verified synthesis protocol for this compound is not described in the accessible scientific literature. However, general synthetic strategies for branched secondary alcohols can be proposed.

A plausible synthetic route could involve a Grignard reaction. This would likely entail the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with a suitable ketone, followed by an acidic workup. Another potential method is the reduction of the corresponding ketone, 4,6,6-trimethylheptan-2-one.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthetic pathways to this compound.

It is crucial to note that the above workflow is a generalized representation and has not been experimentally validated for this specific compound. The development of a precise and efficient synthesis protocol would require dedicated laboratory research.

Spectroscopic Data

Experimentally obtained spectroscopic data for this compound, including 1H NMR, 13C NMR, IR, and mass spectrometry, are not available in public databases. For structurally related but simpler branched alcohols, such as other decanols, spectral data is available and could serve as a rough guide for predicting the expected spectral features of this compound. For instance, the IR spectrum would be expected to show a characteristic broad O-H stretching band around 3300-3500 cm-1 and C-H stretching bands around 2850-3000 cm-1.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been described. Research into the potential biological effects of this molecule, including its toxicological profile and any potential therapeutic applications, represents a completely unexplored area.

Conclusion and Future Directions

The current body of scientific knowledge on this compound is exceptionally limited. While its basic chemical identity is established, there is a complete absence of published experimental data regarding its synthesis, physical properties, spectroscopic characterization, and biological activity. For researchers, scientists, and drug development professionals, this compound represents a largely uncharted area of chemical space. Future research efforts would need to focus on the fundamental aspects of this molecule, beginning with the development of a reliable synthetic route and followed by thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological effects. Such foundational research is a prerequisite for any consideration of this compound in materials science, drug discovery, or other advanced applications.

References

An In-depth Technical Guide to the Safety and Handling of 4,6,6-Trimethylheptan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4,6,6-trimethylheptan-2-ol. Due to the limited availability of specific toxicological data for this compound, this document extrapolates information from structurally similar branched-chain and C10 alcohols. All recommendations and data should be interpreted within this context.

Chemical and Physical Properties

This compound is a branched-chain aliphatic alcohol. While specific experimental data for this compound is scarce, its general properties can be inferred from its structure.

| Property | Value/Information | Source |

| Molecular Formula | C10H22O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| CAS Number | 51079-79-9 | [1][2] |

| Synonyms | 4,6,6-Trimethyl-2-heptanol | [1] |

| Appearance | Expected to be a liquid at room temperature | Inferred |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents | Inferred |

Toxicological Data (Based on Structurally Similar Compounds)

| Toxicity Endpoint | Test Species | Route of Exposure | Value | Classification | Source |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2,000 mg/kg | Expected to have low acute oral toxicity | [3] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 2,000 mg/kg | Expected to have low acute dermal toxicity | [4] |

| Skin Irritation | Rabbit | Dermal | Minimal to slight irritation | Not classified as a skin irritant | [4][5] |

| Eye Irritation | Rabbit | Ocular | Minimal to mild irritation | May cause slight eye irritation | [4][6] |

Hazard Identification and Precautionary Measures

Based on the data from similar compounds, this compound is expected to have a low order of acute toxicity. However, appropriate safety precautions should always be observed in a laboratory setting.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Prolonged or repeated contact may cause slight skin irritation.

-

Eye Contact: May cause mild eye irritation.

-

Ingestion: Ingestion of large amounts may cause gastrointestinal irritation.

Recommended Personal Protective Equipment (PPE):

| PPE | Standard |

| Eye Protection | Safety glasses with side shields or chemical goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. If aerosols are generated or ventilation is poor, a NIOSH-approved respirator may be necessary. |

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Keep container tightly closed when not in use.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological assessments based on OECD guidelines. These protocols are provided as a reference for the safety evaluation of this compound or similar compounds.

This test determines the short-term toxic effects of a substance applied to the skin.[7][8]

Methodology:

-

Test Animals: Healthy young adult rats (8-12 weeks old) are typically used.[9]

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[10]

-

Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for 24 hours.[8]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The LD50 (median lethal dose) is determined.

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[11][12][13][14][15]

Methodology:

-

Test Animal: A single albino rabbit is used for the initial test.[11]

-

Application: 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch for 4 hours.[11]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14]

-

Scoring: The severity of the skin reactions is scored. If no corrosive effect is observed, the test is confirmed with additional animals.

This test evaluates the potential of a substance to cause damage to the eye.[16][17][18][19][20]

Methodology:

-

Test Animal: A single albino rabbit is used for the initial test.[19]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[17][20]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[18]

-

Scoring: The severity of ocular lesions is scored. The test is stopped if severe irritation or corrosion is observed.

This guideline is used to assess the health hazards of short-term exposure to an airborne substance.[21][22][23][24][25]

Methodology:

-

Test Animals: Typically rats are used.

-

Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a defined period (usually 4 hours).[24]

-

Concentrations: A range of concentrations are tested.

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[21]

-

Endpoint: The LC50 (median lethal concentration) is determined.

This test screens for the ready biodegradability of chemicals in an aerobic aqueous medium.[26][27][28][29]

Methodology:

-

Setup: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms and kept in a closed bottle in the dark.

-

Duration: The test is run for 28 days.

-

Measurement: The depletion of oxygen is measured periodically.

-

Endpoint: The percentage of biodegradation is calculated by comparing the oxygen consumed with the theoretical oxygen demand. A substance is considered readily biodegradable if it reaches a pass level of >60% within a 10-day window during the 28-day period.[26][29]

Ecotoxicological Information

Specific ecotoxicity data for this compound is not available. However, for C10 alcohols in general, the following can be expected:

| Endpoint | Information | Source |

| Aquatic Toxicity | Long-chain alcohols can partition to sediment. High concentrations may be harmful to aquatic life. | [30] |

| Biodegradation | Branched-chain alkanes and their corresponding alcohols may biodegrade more slowly than their linear counterparts. However, many are considered readily biodegradable. | [31][32][33][34] |

Potential Signaling Pathways and Cellular Effects

The primary mechanism of action for many aliphatic alcohols is believed to be a non-specific interaction with cell membranes.[35][36][37]

-

Membrane Disruption: Aliphatic alcohols can partition into the lipid bilayer of cell membranes, altering their fluidity and disrupting the function of membrane-bound proteins such as receptors and enzymes.[35][37] This can lead to a general depression of central nervous system activity.[38]

-

Lack of Specific Receptor Interaction: Due to their simple structure, it is unlikely that aliphatic alcohols interact with specific receptor binding sites in the way that more complex molecules do.[35]

Visualizations

References

- 1. 4,6,6-Trimethyl-2-heptanol | C10H22O | CID 3016592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. cir-safety.org [cir-safety.org]

- 5. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. scribd.com [scribd.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 15. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. nucro-technics.com [nucro-technics.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 22. oecd.org [oecd.org]

- 23. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 24. eurolab.net [eurolab.net]

- 25. oecd.org [oecd.org]

- 26. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]

- 27. chemview.epa.gov [chemview.epa.gov]

- 28. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]

- 29. downloads.regulations.gov [downloads.regulations.gov]

- 30. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 31. ewg.org [ewg.org]

- 32. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 33. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]

- 34. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 35. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Aliphatic alcohols: Significance and symbolism [wisdomlib.org]

- 37. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 38. periodicos.capes.gov.br [periodicos.capes.gov.br]

An In-depth Technical Guide on the Thermal Stability of 4,6,6-Trimethylheptan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 4,6,6-trimethylheptan-2-ol. Due to the limited availability of specific experimental data for this compound, this guide extrapolates information from the known thermal decomposition behavior of structurally similar secondary alcohols. The guide outlines the predicted thermal decomposition pathway, potential byproducts, and standard experimental protocols for assessing thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction

This compound is a branched secondary alcohol. Understanding its thermal stability is crucial for applications where it might be subjected to elevated temperatures, such as in chemical synthesis, formulation processes, or as a component in drug delivery systems. Thermal decomposition can lead to the formation of impurities and degradation products, which can impact the safety and efficacy of the final product.

Predicted Thermal Decomposition Pathway

The primary thermal decomposition pathway for secondary alcohols, such as this compound, is through an acid-catalyzed or high-temperature dehydration reaction to form alkenes.[1][2][3] This reaction typically proceeds via an E1 (Elimination, Unimolecular) mechanism, which involves the formation of a carbocation intermediate.[1][2][4]

The proposed mechanism for the thermal dehydration of this compound is as follows:

-

Protonation of the Hydroxyl Group: In the presence of an acid catalyst or at sufficiently high temperatures, the hydroxyl group is protonated to form a good leaving group (water).

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the C2 position.

-

Carbocation Rearrangement (Potential): The initially formed secondary carbocation may undergo a hydride shift to form a more stable tertiary carbocation if a suitable hydrogen atom is available on an adjacent carbon. However, in the structure of this compound, a 1,2-hydride shift from the C3 position would still result in a secondary carbocation. A more significant rearrangement, such as a methyl shift, is less likely under typical thermal decomposition conditions but cannot be entirely ruled out.

-

Deprotonation to Form Alkenes: A base (which could be another alcohol molecule or water) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding one or more alkene isomers.

Based on this mechanism, the expected major thermal decomposition products of this compound are isomers of trimethylheptene.

Visualization of the Predicted Decomposition Pathway

The following diagram illustrates the proposed E1 dehydration pathway for this compound.

Quantitative Data

| Parameter | Value (Hypothetical) | Method |

| Onset of Decomposition (Tonset) | 250 °C | TGA |

| Temperature at 5% Mass Loss (T5%) | 275 °C | TGA |

| Temperature at 50% Mass Loss (T50%) | 320 °C | TGA |

| Endothermic Peak (Dehydration) | 280 °C | DSC |

| Enthalpy of Decomposition (ΔHdecomp) | 150 J/g | DSC |

Experimental Protocols

The following are generalized experimental protocols for determining the thermal stability of a liquid organic compound like this compound using TGA and DSC.

5.1. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to decompose and to measure the mass loss as a function of temperature.

Apparatus: Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature below the expected decomposition point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 500 °C).

-

-

Data Analysis: Record the sample mass as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at various percentages of mass loss (e.g., T5%, T50%).

5.2. Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as decomposition.

Apparatus: Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest, as determined by TGA.

-

-

Data Analysis: Record the differential heat flow between the sample and reference pans as a function of temperature. Identify and integrate any endothermic or exothermic peaks corresponding to thermal events like decomposition to determine the enthalpy change (ΔH).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the thermal stability of an organic compound.

References

An In-depth Technical Guide to 4,6,6-Trimethylheptan-2-ol

This technical guide provides a comprehensive overview of 4,6,6-trimethylheptan-2-ol, including its IUPAC nomenclature, synonyms, and physicochemical properties. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines a plausible synthetic route and a general analytical workflow for the characterization of this compound, given the absence of specific experimental protocols in publicly available literature.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1][2]. This nomenclature is based on the longest carbon chain, which is a heptane skeleton. The hydroxyl (-OH) group is located on the second carbon, and methyl (-CH3) groups are found on the fourth and sixth carbons, with two methyl groups on the sixth carbon.

The compound is also known by several synonyms, which are listed below:

-

4,6,6-Trimethyl-2-heptanol[1]

-

EINECS Number: 256-955-0[1]

-

UNII: C4W9R3DYC2[1]

-

DSSTox Substance ID: DTXSID40965361[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C10H22O | PubChem[1] |

| Molecular Weight | 158.28 g/mol | PubChem[1] |

| XLogP3-AA (logP) | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 158.167065 g/mol | PubChem[1] |

| Monoisotopic Mass | 158.167065 g/mol | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Synthesis and Analysis

Proposed Synthesis: Grignard Reaction

A plausible method for the synthesis of this compound is the Grignard reaction. This widely used method involves the reaction of a Grignard reagent with an aldehyde. In this case, the reaction would be between 2,4,4-trimethylpentylmagnesium bromide and acetaldehyde.

Experimental Protocol Outline:

-

Preparation of the Grignard Reagent: 1-bromo-2,4,4-trimethylpentane would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form 2,4,4-trimethylpentylmagnesium bromide.

-

Reaction with Acetaldehyde: The freshly prepared Grignard reagent would then be cooled in an ice bath, and a solution of acetaldehyde in the same anhydrous ether solvent would be added dropwise. The reaction mixture would be stirred and allowed to warm to room temperature.

-

Work-up: The reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer would be extracted with ether. The combined organic extracts would be washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent would be removed under reduced pressure.

-

Purification: The crude product would be purified by fractional distillation or column chromatography to yield pure this compound.

A diagram illustrating the proposed synthetic workflow is provided below.

Caption: Proposed synthetic workflow for this compound.

Proposed Analytical Workflow

The characterization of the synthesized this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Experimental Protocol Outline:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the purity of the sample and to confirm its molecular weight. The fragmentation pattern observed in the mass spectrum would provide structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This would provide information about the number of different types of protons, their chemical environment, and their connectivity.

-

¹³C NMR: This would show the number of different types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: This would be used to identify the presence of the hydroxyl (-OH) functional group, which would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹.

A diagram of the proposed analytical workflow is presented below.

Caption: Proposed analytical workflow for this compound.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding the involvement of this compound in any biological signaling pathways or its specific biological activities. Further research would be required to investigate the potential pharmacological or toxicological effects of this compound.

References

Methodological & Application

Synthesis of 4,6,6-Trimethylheptan-2-ol via Grignard Reagents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4,6,6-trimethylheptan-2-ol, a secondary alcohol, utilizing Grignard reagents. Two primary synthetic routes are presented, leveraging the nucleophilic addition of a Grignard reagent to an aldehyde. These protocols are designed to guide researchers in the efficient and reliable synthesis of this compound, which may serve as a key intermediate in the development of novel therapeutic agents and other fine chemicals. The information provided is intended for an audience with a foundational understanding of synthetic organic chemistry.

Introduction

Grignard reagents are powerful tools in organic synthesis, enabling the formation of new carbon-carbon bonds. The reaction of a Grignard reagent with an aldehyde provides a versatile and widely used method for the synthesis of secondary alcohols.[1][2][3][4][5][6] The target molecule, this compound, can be synthesized by strategically disconnecting the carbon-carbon bond adjacent to the hydroxyl group, leading to two plausible retrosynthetic pathways.

Retrosynthetic Analysis:

-

Route 1: Disconnection between C2 and C3 suggests the reaction of methylmagnesium halide (a Grignard reagent) with 3,5,5-trimethylhexanal (an aldehyde).

-

Route 2: Disconnection between C1 and C2 points to the reaction of (2,4,4-trimethylpentyl)magnesium halide (a Grignard reagent) with acetaldehyde (an aldehyde).

This document outlines detailed protocols for both synthetic routes, including the preparation of the necessary precursors.

Synthetic Pathways

Two logical pathways for the synthesis of this compound are detailed below.

Route 1: Reaction of Methylmagnesium Bromide with 3,5,5-Trimethylhexanal

This route involves the preparation of the C9 aldehyde, 3,5,5-trimethylhexanal, followed by its reaction with the readily available methylmagnesium bromide.

Caption: Synthetic workflow for Route 1.

Route 2: Reaction of (2,4,4-Trimethylpentyl)magnesium Bromide with Acetaldehyde

This alternative route involves the synthesis of a more complex Grignard reagent from 1-bromo-2,4,4-trimethylpentane and its subsequent reaction with acetaldehyde.

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Note: All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions, as they are highly sensitive to moisture.[7][8] All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous solvents are essential.

Protocol 1: Synthesis of this compound via Route 1

Step 1a: Synthesis of 3,5,5-Trimethylhexanal (General Procedure)

3,5,5-Trimethylhexanal can be synthesized via hydroformylation of diisobutylene. This process is typically carried out on an industrial scale. For laboratory purposes, it is often more practical to procure this starting material from a commercial supplier.

Step 1b: Preparation of Methylmagnesium Bromide (General Procedure)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of methyl bromide (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the methyl bromide solution to the flask. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-black solution is the Grignard reagent.

Step 1c: Reaction of 3,5,5-Trimethylhexanal with Methylmagnesium Bromide

-

Cool the prepared methylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve 3,5,5-trimethylhexanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Route 2

Step 2a: Synthesis of 1-Bromo-2,4,4-trimethylpentane (General Procedure)

This can be prepared by the anti-Markovnikov addition of hydrogen bromide to 2,4,4-trimethyl-1-pentene in the presence of peroxides.

Step 2b: Preparation of (2,4,4-Trimethylpentyl)magnesium Bromide

Follow the general procedure outlined in Step 1b, substituting methyl bromide with 1-bromo-2,4,4-trimethylpentane.

Step 2c: Reaction of (2,4,4-Trimethylpentyl)magnesium Bromide with Acetaldehyde

-

Cool the prepared (2,4,4-trimethylpentyl)magnesium bromide solution to 0 °C.

-

Dissolve freshly distilled acetaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After complete addition, allow the mixture to stir at room temperature for 1-2 hours.

-

Follow the work-up and purification procedures described in Step 1c.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [9][10] |

| Molecular Weight | 158.28 g/mol | [9][10] |

| CAS Number | 51079-79-9 | [9][10] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| ¹H NMR (Predicted) | Complex multiplet | |

| ¹³C NMR (Predicted) | Multiple aliphatic signals | |

| IR Spectrum | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretch (~2800-3000 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹) | [11] |

| Purity (Typical) | >95% after distillation | |

| Yield (Typical) | 60-80% (dependent on substrate and conditions) |

Concluding Remarks

The synthesis of this compound can be effectively achieved through the Grignard reaction with an aldehyde. Both presented routes are viable, and the choice of route may depend on the availability and cost of the starting materials. Route 1, utilizing the commercially available 3,5,5-trimethylhexanal and methylmagnesium bromide, is likely the more straightforward approach for many laboratories. Careful attention to anhydrous reaction conditions is paramount to achieving high yields and purity. The protocols provided herein serve as a comprehensive guide for the successful synthesis of this valuable secondary alcohol.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. Khan Academy [khanacademy.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. adichemistry.com [adichemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound [webbook.nist.gov]

- 10. 4,6,6-Trimethyl-2-heptanol | C10H22O | CID 3016592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Heptanol, 2,4,6-trimethyl- [webbook.nist.gov]

Application Notes and Protocols for 4,6,6-Trimethylheptan-2-ol as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6,6-Trimethylheptan-2-ol is a branched-chain alcohol with significant potential as a non-polar solvent in various research, development, and industrial applications. Its unique structure, featuring a long alkyl chain and a secondary alcohol group, imparts a desirable balance of non-polar characteristics and some capacity for hydrogen bonding. This document provides detailed application notes and generalized experimental protocols for its use.

Disclaimer: this compound is not a widely documented solvent. The following application notes and protocols are based on the inferred properties from its chemical structure and the known characteristics of similar long-chain branched alcohols. Researchers should perform their own validation and optimization for specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior as a solvent and for designing experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 51079-79-9 | [1] |

| Appearance | Colorless to pale yellow liquid (inferred) | [2] |

| Boiling Point | Estimated at 213.4°C | [2] |

| Melting Point | Estimated at -1.53°C | [2] |

| Density | Estimated at 0.8454 g/cm³ | [2] |

| Water Solubility | Insoluble | [3][4] |

| XLogP3-AA (Predicted) | 3.4 |

Application Notes

The structural features of this compound suggest its utility in a range of applications typically reserved for non-polar solvents, with the added benefit of its hydroxyl group for specific interactions.

-

Solubilization of Non-Polar Compounds: Its long, branched alkyl chain makes it an effective solvent for a wide array of non-polar and lipophilic molecules, including oils, fats, waxes, and many organic compounds. In drug development, it can be investigated as a vehicle for poorly water-soluble active pharmaceutical ingredients (APIs).

-

Extraction Processes: this compound can be employed as an extraction solvent for natural products, such as lipids and other non-polar constituents from plant and animal tissues. Its relatively high boiling point makes it suitable for extractions at elevated temperatures.

-

Reaction Medium: For organic synthesis, it can serve as a non-polar medium for reactions involving non-polar reactants and reagents. The presence of the hydroxyl group may influence certain reaction pathways, which could be an advantage in specific synthetic strategies.

-

Component in Formulations: In the formulation of industrial products like lubricants, coatings, and cleaning agents, its solvent properties and branched structure can contribute to desirable characteristics such as improved viscosity, stability, and low-temperature performance.[5]

-

Chromatography: It could be explored as a component of the mobile phase in normal-phase chromatography for the separation of non-polar compounds.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. These should be adapted and optimized for specific research needs.

3.1. Protocol for Solubility Screening of a Compound

This protocol outlines a method to determine the approximate solubility of a solid compound in this compound.

Materials:

-

Compound of interest (solid)

-

This compound (solvent)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Clear glass vials with screw caps

-

Pipettes and tips

Procedure:

-

Preparation of Stock Solution:

-

Weigh a known amount of the compound (e.g., 10 mg) and add it to a glass vial.

-

Add a specific volume of this compound (e.g., 1 mL) to the vial.

-

-

Equilibration:

-

Tightly cap the vial and vortex for 1-2 minutes to facilitate initial dissolution.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

-

Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.

-

-

Phase Separation:

-

After equilibration, visually inspect the vial for any undissolved solid.

-

If undissolved solid is present, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the excess solid.

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable analytical solvent (e.g., acetonitrile, methanol) to a concentration within the linear range of an appropriate analytical method (e.g., HPLC-UV, LC-MS).

-

Quantify the concentration of the dissolved compound in the supernatant.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in this compound based on the quantified concentration and the dilution factor.

-

3.2. Protocol for Liquid-Liquid Extraction

This protocol describes a general procedure for using this compound to extract a non-polar compound from an aqueous solution.

Materials:

-

Aqueous solution containing the compound of interest

-

This compound (extraction solvent)

-

Separatory funnel

-

Vortex mixer

-

pH meter and appropriate buffers (if pH adjustment is needed)

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Preparation:

-

Transfer a known volume of the aqueous solution to a separatory funnel.

-

If necessary, adjust the pH of the aqueous solution to ensure the compound of interest is in a neutral, non-ionized state, which will favor its partitioning into the non-polar solvent.

-

-

Extraction:

-

Add a specific volume of this compound to the separatory funnel (a 1:1 volume ratio with the aqueous phase is a common starting point).

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Allow the layers to separate. The less dense layer will be on top (the density of this compound is less than water).

-

-

Collection:

-

Carefully drain the lower (aqueous) layer.

-

Collect the upper (organic) layer containing the extracted compound.

-

For improved recovery, the aqueous layer can be re-extracted with fresh this compound.

-

-

Solvent Removal:

-

The collected organic layers can be combined.

-

Remove the this compound using a rotary evaporator or a stream of nitrogen to isolate the extracted compound. Due to its high boiling point, evaporation may require elevated temperatures and/or high vacuum.

-

Visualizations

Diagram 1: Logical Relationship of Solvent Properties

Caption: Structural features and resulting solvent properties.

Diagram 2: Experimental Workflow for Solubility Screening

Caption: Workflow for determining compound solubility.

Diagram 3: Workflow for Liquid-Liquid Extraction

Caption: Workflow for a liquid-liquid extraction process.

References

Application Note: Analysis of 4,6,6-Trimethylheptan-2-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6,6-Trimethylheptan-2-ol is a branched-chain aliphatic alcohol. The accurate identification and quantification of such compounds are crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1][2][3] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Data Presentation

Quantitative analysis of this compound can be achieved by creating a calibration curve using standards of known concentrations. The results can be summarized in the following table:

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | |||

| Standard 2 | |||

| Standard 3 | |||

| Standard 4 | |||

| Standard 5 | |||

| Unknown Sample |

Experimental Protocols

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, such as essential oils or reaction mixtures, a direct injection or dilution with a suitable solvent is appropriate. For solid or aqueous matrices, headspace or solid-phase microextraction (SPME) techniques are recommended to extract the volatile alcohol.[1][4][5]

-

Direct Injection/Dilution:

-

Accurately weigh or measure the sample containing this compound.

-

If necessary, dilute the sample with a volatile solvent such as hexane or dichloromethane to a concentration suitable for GC-MS analysis.

-

Transfer an aliquot of the diluted sample into a 2 mL GC vial.

-

Cap the vial tightly with a septum cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME): [1]

-

Place a known amount of the sample into a headspace vial.

-

If required, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

-

Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C) for a specific incubation time to allow the analyte to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace for a defined period to adsorb the volatile compounds.

-

Retract the fiber and introduce it into the GC injector for thermal desorption.

-

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of a C10 alcohol. These may need to be optimized for specific instruments and applications.

-

Gas Chromatograph (GC) Parameters:

-

Injector: Split/Splitless injector

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 20:1 split ratio) or Splitless for trace analysis

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Column: A non-polar or medium-polarity capillary column is suitable for separating branched alcohols. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial Temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Final Hold: Hold at 250°C for 5 minutes

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

-

3. Data Analysis

-

Identification: The primary identification of this compound is based on its mass spectrum. The obtained spectrum should be compared with reference spectra in a spectral library such as the NIST Mass Spectral Library.[6][7] The fragmentation pattern of branched alcohols typically shows characteristic losses of water (M-18) and alkyl fragments. The retention time of the analyte peak should be consistent across runs.

-

Quantification: For quantitative analysis, integrate the peak area of a characteristic ion (extracted ion chromatogram, EIC) or the total ion chromatogram (TIC). Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards. Determine the concentration of this compound in unknown samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

References

- 1. Acquisition of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples | Separation Science [sepscience.com]

- 6. This compound [webbook.nist.gov]

- 7. 4-Heptanol, 2,4,6-trimethyl- [webbook.nist.gov]

FT-IR Analysis of 4,6,6-Trimethylheptan-2-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the analysis of 4,6,6-trimethylheptan-2-ol using Fourier Transform Infrared (FT-IR) spectroscopy. The focus is on the identification and characterization of the principal functional groups present in the molecule. This guide includes theoretical background, detailed experimental protocols, data interpretation, and a summary of expected vibrational frequencies.

Introduction

This compound is a branched aliphatic alcohol with the chemical formula C10H22O.[1][2][3] Its structure consists of a heptane backbone with methyl groups at positions 4, 6, and 6, and a hydroxyl group at position 2. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the vibrational modes of molecules. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to identify the functional groups present in a sample. For this compound, the key functional groups are the hydroxyl (-OH) group and the alkyl (C-H) groups within its saturated hydrocarbon framework.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, which serves as a unique "molecular fingerprint" of the compound.

The primary vibrational modes observed in the FT-IR analysis of this compound are stretching and bending vibrations of its characteristic functional groups.

Experimental Protocol

This section outlines the standard procedure for obtaining an FT-IR spectrum of this compound.

3.1. Materials and Equipment

-

FT-IR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

-

Sample of this compound (liquid)

-

Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates for liquid sampling

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory

-

Pasteur pipette or micropipette

-

Solvent for cleaning (e.g., spectroscopic grade isopropanol or acetone)

-

Lens paper

3.2. Sample Preparation

3.2.1. Liquid Film Method (using Salt Plates)

-

Ensure the KBr or NaCl salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

-

Place one drop of the liquid this compound sample onto the center of one salt plate using a clean pipette.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

3.2.2. Attenuated Total Reflectance (ATR) Method

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the this compound sample directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

-

The sample is now ready for analysis.

3.3. Data Acquisition

-

Background Scan: Before analyzing the sample, a background spectrum must be collected. This is done with no sample in the beam path (for transmission) or with a clean ATR crystal. This step is crucial to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Scan: Place the prepared sample in the spectrometer's sample compartment.

-

Instrument Parameters: Set the appropriate parameters for the scan. Typical parameters include:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Data Collection: Initiate the sample scan. The spectrometer will collect the interferogram and perform a Fourier transform to generate the infrared spectrum.

-

Data Processing: The resulting spectrum should be baseline corrected if necessary.

Data Presentation and Interpretation

The FT-IR spectrum of this compound will be dominated by absorptions corresponding to its alcohol and alkane functionalities.

Table 1: Summary of Expected FT-IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |

| 3500 - 3200 | O-H (Alcohol) | Stretching (H-bonded) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[4][5][6][7][8] |

| 3000 - 2850 | C-H (Alkane) | Stretching | Strong | Characteristic of sp³ hybridized C-H bonds.[9] |

| 1465 | -CH₂- (Alkane) | Bending (Scissoring) | Medium | |

| 1450 and 1375 | -CH₃ (Alkane) | Bending (Asymmetric and Symmetric) | Medium | The presence of a gem-dimethyl group may influence the intensity and position of the 1375 cm⁻¹ band. |

| 1150 - 1075 | C-O (Secondary Alcohol) | Stretching | Strong | The position of this band is characteristic of a secondary alcohol.[5] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.

Caption: Workflow for FT-IR Analysis.

Conclusion

The FT-IR analysis of this compound provides a rapid and reliable method for confirming the presence of its key functional groups. The characteristic broad O-H stretch, strong C-H stretching, and strong C-O stretching absorptions are the primary spectral features to be identified. This protocol serves as a comprehensive guide for researchers and professionals in obtaining and interpreting the FT-IR spectrum of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. 4,6,6-Trimethyl-2-heptanol | C10H22O | CID 3016592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes and Protocols for the Derivatization of 4,6,6-Trimethylheptan-2-ol for Enhanced Analytical Detection

Introduction